molecular formula C9H4Br6O4 B14453728 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 77404-71-8

1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No.: B14453728
CAS No.: 77404-71-8
M. Wt: 655.5 g/mol
InChI Key: VUKXBRBGWXWGNC-UHFFFAOYSA-N
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Description

1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a brominated derivative of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. This compound is characterized by its unique bicyclic structure and the presence of multiple bromine atoms, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the bromination of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with temperature control systems. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various brominated carboxylic acids, less brominated derivatives, and substituted compounds with different functional groups. These products have diverse applications in organic synthesis and material science .

Scientific Research Applications

1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with molecular targets through its bromine atoms and carboxylic acid groups. The bromine atoms can participate in halogen bonding, while the carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is unique due to its high bromine content, which imparts distinct chemical properties and reactivity. The presence of multiple bromine atoms enhances its potential for halogen bonding and increases its utility in various chemical and industrial applications.

Properties

CAS No.

77404-71-8

Molecular Formula

C9H4Br6O4

Molecular Weight

655.5 g/mol

IUPAC Name

1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C9H4Br6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19)

InChI Key

VUKXBRBGWXWGNC-UHFFFAOYSA-N

Canonical SMILES

C1(C(C2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br)C(=O)O)C(=O)O

Origin of Product

United States

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